molecular formula C11H9ClN2O3 B4803223 2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE

2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE

Cat. No.: B4803223
M. Wt: 252.65 g/mol
InChI Key: GQTLPBVABQTPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. It features a chlorophenoxy group and an oxazole ring, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be synthesized by reacting 2-chlorophenol with an appropriate halogenating agent under controlled conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or nitriles.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the oxazole ring using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The chlorophenoxy group and oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE: Similar structure with a bromine atom instead of chlorine.

    2-(2-FLUOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE: Similar structure with a fluorine atom instead of chlorine.

    2-(2-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE: Similar structure with a methoxy group instead of chlorine.

Uniqueness

2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The combination of the chlorophenoxy group and oxazole ring can result in unique interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-9(8)16-7-11(15)13-10-5-6-17-14-10/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTLPBVABQTPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(2-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.